N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide
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Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C22H26N4O4 and its molecular weight is 410.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 410.19540532 g/mol and the complexity rating of the compound is 576. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This indicates a complex structure with multiple functional groups that may influence its biological activity. The presence of the benzodioxole moiety and piperazine ring are particularly noteworthy as they are known to interact with various biological targets.
1. Antimicrobial Activity
Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The specific compound may share these antimicrobial characteristics due to its structural components.
2. Psychoactive Effects
Studies on related benzodioxole derivatives suggest that they may possess psychoactive properties. For example, the N-methyl derivative of a similar compound was found to be non-hallucinogenic yet exhibited novel psychoactive effects, indicating potential therapeutic applications in psychotherapy . This suggests that the compound could influence neurotransmitter systems, particularly those involving serotonin and dopamine pathways.
3. Cytotoxic Activity
There is emerging evidence suggesting that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, compounds similar in structure have shown significant antiproliferative activity against leukemia cells (K562, HL60) with IC50 values indicating effective inhibition of cell growth . The cytotoxicity profile suggests a mechanism that warrants further investigation for potential anticancer applications.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in cellular signaling pathways. The piperazine moiety is known for its role in modulating neurotransmitter receptors, which could explain some of the psychoactive effects observed in related compounds.
Table 1: Summary of Biological Activities
Notable Research Studies
- Antimicrobial Study : A study demonstrated that triazole derivatives exhibited moderate activity against various pathogens, suggesting similar potential for our compound .
- Psychoactive Evaluation : Human psychopharmacology studies indicated that derivatives of benzodioxole could facilitate psychotherapy through their unique pharmacological profiles .
- Cytotoxic Assessment : A recent investigation into pyrroloquinoxaline derivatives revealed promising cytotoxic activity against leukemia cells, highlighting the need for further research into related compounds .
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4/c27-21(22(28)24-15-17-6-7-19-20(14-17)30-16-29-19)23-8-9-25-10-12-26(13-11-25)18-4-2-1-3-5-18/h1-7,14H,8-13,15-16H2,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTLQSQAIAMLOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.